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molecular formula C12H7F4NS B8301400 3-Fluoro-2-phenylthio-5-trifluoromethylpyridine

3-Fluoro-2-phenylthio-5-trifluoromethylpyridine

Cat. No. B8301400
M. Wt: 273.25 g/mol
InChI Key: PRBLHJVPDSAENA-UHFFFAOYSA-N
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Patent
US06191280B1

Procedure details

At 148-156° C., 59.6 g (0.326 mol) of 2,3-difluoro-5-trifluoromethylpyridine were added over a period of 2.5 h to 37.7 g (0.338 mol) of 98.7% pure thiophenol and 2.1 mg (0.01 mol %) of copper powder, and the mixture was stirred at 156-164° C. for 2 hours. After cooling, the residue was taken up in methylene chloride, washed with 0.5 N aqueous sodium hydroxide solution and water, dried over magnesium sulfate and concentrated under reduced pressure. 88.9 g (100% of theory) of the title compound of 24 n D
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
0.338 mol
Type
reactant
Reaction Step One
Name
copper
Quantity
2.1 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:7]([F:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[C:13]1([SH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(Cl)Cl.[Cu]>[F:8][C:7]1[C:2]([S:19][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:3][CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=1

Inputs

Step One
Name
Quantity
59.6 g
Type
reactant
Smiles
FC1=NC=C(C=C1F)C(F)(F)F
Name
Quantity
0.338 mol
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
copper
Quantity
2.1 mg
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 (± 4) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 156-164° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with 0.5 N aqueous sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC=1C(=NC=C(C1)C(F)(F)F)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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